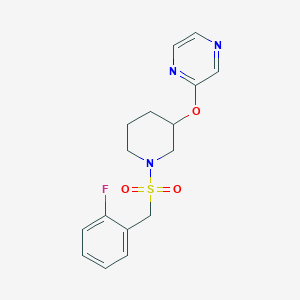

2-((1-((2-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine

Description

Properties

IUPAC Name |

2-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c17-15-6-2-1-4-13(15)12-24(21,22)20-9-3-5-14(11-20)23-16-10-18-7-8-19-16/h1-2,4,6-8,10,14H,3,5,9,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKIUKNKADIVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2F)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-((2-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with the pyrazine ring. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Sulfonylation: The piperidine ring is then functionalized with a 2-fluorobenzylsulfonyl group using sulfonyl chloride reagents under basic conditions.

Coupling with Pyrazine: The final step involves coupling the sulfonylated piperidine with a pyrazine derivative using suitable coupling reagents and conditions.

Chemical Reactions Analysis

2-((1-((2-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl group, using nucleophiles under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

2-((1-((2-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-((2-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the fluorobenzylsulfonyl group can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-((1-((2-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine, highlighting differences in sulfonyl substituents, synthetic yields, and molecular properties:

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular weight (~375–400 g/mol) aligns with analogs 8–10. Hydrophobic substituents (e.g., propyl or butyl chains) decrease aqueous solubility, as seen in compound 10 .

- Electronic Profile: Fluorine in the benzyl group may increase polarity compared to non-fluorinated analogs, influencing logP and bioavailability.

Research Findings and Implications

- Synthetic Optimization : Higher yields are achieved with electron-donating substituents (e.g., methyl groups) on the sulfonyl moiety, as seen in compounds 8 and 12 (75% yield) .

- Structure-Activity Relationships (SAR) : Piperidine ring position (3- vs. 4-substitution) and sulfonyl group bulkiness are critical for modulating target engagement, as demonstrated in receptor-binding studies of related compounds .

Biological Activity

The compound 2-((1-((2-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine is a synthetic organic molecule with a complex structure that includes a pyrazine ring and a piperidine moiety functionalized with a 2-fluorobenzylsulfonyl group. Its molecular formula is , and it has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological activity. The presence of the sulfonyl group enhances its interaction with various biological targets, which may include enzymes and receptors involved in disease pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈FN₃O₃S |

| Molecular Weight | 351.4 g/mol |

| Functional Groups | Pyrazine, Piperidine, Sulfonyl |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to involve the modulation of specific biological pathways through enzyme inhibition or receptor binding. The fluorobenzylsulfonyl group may enhance binding affinity to certain targets, potentially leading to therapeutic effects against various pathogens or cancer cells.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown significant activity against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating strong bactericidal activity.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | Not reported |

| Staphylococcus epidermidis | 0.25 | Not reported |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may exert anti-tumor effects by inhibiting specific pathways involved in cancer cell proliferation. In particular, compounds with similar structures have shown promising results in inhibiting Class I PI3-kinase enzymes, which play a critical role in cancer progression.

Case Study: Anticancer Efficacy

A study evaluating various pyrazine derivatives found that compounds structurally related to this compound exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

Comparative Analysis

When compared to similar compounds, such as those with different halogen substitutions on the benzyl group, the unique combination of functional groups in this compound appears to enhance its biological activity profile.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorobenzylsulfonyl, Pyrazine | Strong antimicrobial activity |

| 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine | Additional fluorine | Moderate antimicrobial activity |

| 2-((1-((2-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine | Chlorobenzene instead of fluorobenzene | Variable activity |

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-((1-((2-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine, and how do reaction conditions influence yield?

- The synthesis involves sequential functionalization of piperidine and pyrazine moieties. Key steps include sulfonylation of piperidine with 2-fluorobenzyl sulfonyl chloride, followed by nucleophilic substitution to attach the pyrazine group. Reaction parameters such as solvent polarity (e.g., dioxane/DMF mixtures), temperature (reflux conditions), and stoichiometry of reducing agents like Na₂S₂O₄ significantly impact yield and purity. Acidification with HCl is critical for precipitating intermediates (). Optimization requires TLC monitoring and column chromatography for purification .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) functional groups.

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions on piperidine and pyrazine rings, with coupling constants confirming stereochemistry.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- X-ray Crystallography (implied for analogous compounds): Provides absolute configuration, though not explicitly cited here () .

Q. What stability considerations are critical for handling and storing this compound?

- The sulfonyl group is hygroscopic, requiring anhydrous storage under nitrogen. Piperidine derivatives are sensitive to oxidation; thus, storage at 2–8°C in amber vials is recommended. Stability tests under varying pH (e.g., 4–9) and thermal stress (25–60°C) should precede long-term studies ( ) .

Advanced Research Questions

Q. How do substituents on the fluorobenzyl or piperidine groups modulate electronic properties and reactivity?

- Electron-withdrawing groups (e.g., -F on benzyl) enhance electrophilicity of the sulfonyl group, affecting nucleophilic attack sites. Computational studies (DFT) can map charge distribution, while cyclic voltammetry evaluates redox behavior. Substituent effects on π-π stacking in coordination polymers (e.g., pyrazine ligands in MOFs) are critical for conductivity ( ) .

Q. What computational approaches are suitable for modeling excited-state dynamics in pyrazine-containing systems?

- Multiconfiguration Time-Dependent Hartree (MCTDH) : Models vibronic coupling across all 24 vibrational modes of pyrazine, simulating S₁/S₂ state transitions. This method balances accuracy and computational cost, revealing non-radiative decay pathways ( ).

- TD-DFT : Predicts absorption spectra and charge-transfer states, validated against experimental UV-Vis data ( ) .

Q. How can researchers resolve contradictions in reported reactivity of sulfonylated piperidines under varying pH?

- Systematic kinetic studies under controlled pH (e.g., 3–10) and temperature are essential. For example, hydrolysis of sulfonamides accelerates under acidic conditions, while base-catalyzed cleavage may dominate at high pH. Comparing activation energies (Arrhenius plots) and intermediate trapping (e.g., LC-MS) clarifies mechanisms () .

Q. What role does the pyrazine-piperidine scaffold play in designing conductive or magnetic materials?

- Reduced pyrazine ligands in coordination polymers (e.g., CrCl₂(pyrazine)₂) enable electron delocalization, yielding high conductivity. Magnetic coupling through π-conjugated systems stabilizes ferrimagnetic ordering below 55 K. Substituent engineering (e.g., fluorobenzyl groups) tunes bandgap and spin states ( ) .

Q. How does electronic energy transfer occur between pyrazine derivatives and metal/semiconductor surfaces?

- Phosphorescence quenching studies (e.g., pyrazine/Ni(111) interfaces) reveal non-radiative energy transfer to metal surfaces. Distance-dependent Förster resonance energy transfer (FRET) models quantify efficiency, while angle-resolved photoemission spectroscopy (ARPES) maps electronic band alignment with semiconductors like GaAs ( ) .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity or catalytic performance for structurally similar pyrazine derivatives?

- Discrepancies arise from variations in substituent electronic effects (e.g., -F vs. -NO₂), purity of intermediates, or assay conditions (e.g., cell line specificity). Meta-analyses comparing logP, H-bonding capacity, and steric parameters (e.g., Taft indices) can reconcile differences. Collaborative reproducibility studies are advised ( ) .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent, catalyst, and temperature combinations.

- Characterization : Combine XRD with solid-state NMR for crystalline materials.

- Computational Validation : Cross-validate MCTDH results with experimental spectra to refine force fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.